
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-YL)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with dimethyl groups and a methoxybenzenamine moiety, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Methoxybenzenamine: The final step involves coupling the triazole derivative with 2-methoxybenzenamine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxybenzenamine moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-1H-1,2,4-triazole
- 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol
- 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-1-propanamine
Uniqueness
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methoxybenzenamine is unique due to the presence of both the triazole ring and the methoxybenzenamine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-13-8(2)15(14-7)10-6-4-5-9(12)11(10)16-3/h4-6H,12H2,1-3H3 |
InChI-Schlüssel |
QNPMSLDHMOUEKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)C2=CC=CC(=C2OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


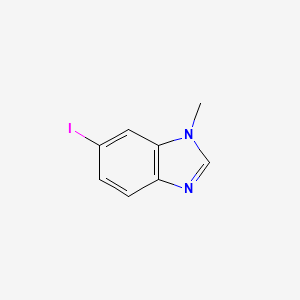

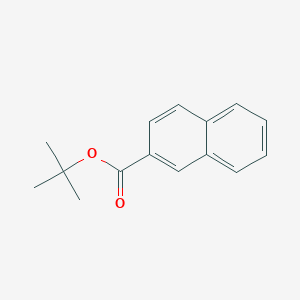
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
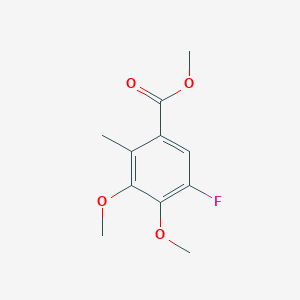
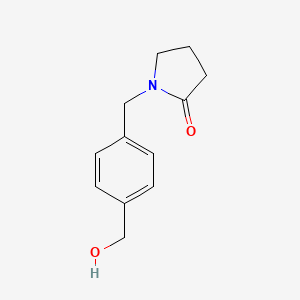
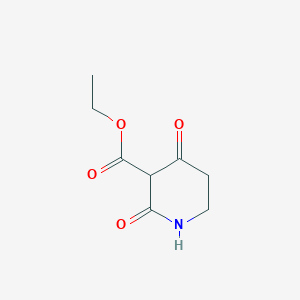
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
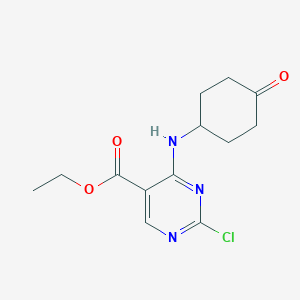
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)

![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
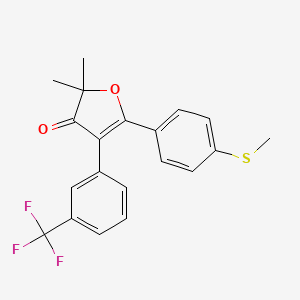
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
